1-Bromo-5-(1-ethoxyethoxy)pentane

Description

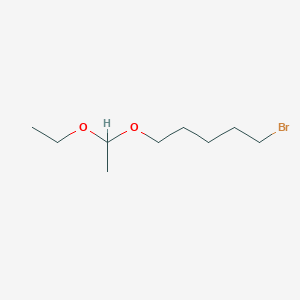

1-Bromo-5-(1-ethoxyethoxy)pentane (CAS: 13442-89-2) is a brominated alkane derivative featuring a pentane backbone substituted with a bromine atom at the terminal (C1) position and a 1-ethoxyethoxy group at the C5 position. This compound is structurally classified as an acetal-containing alkyl bromide, which combines electrophilic reactivity (via the bromine) with ether-like polarity. It is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in nucleophilic substitution reactions or as a protected alcohol precursor .

Properties

CAS No. |

62466-69-7 |

|---|---|

Molecular Formula |

C9H19BrO2 |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

1-bromo-5-(1-ethoxyethoxy)pentane |

InChI |

InChI=1S/C9H19BrO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3-8H2,1-2H3 |

InChI Key |

LYXGNIDWIGIERD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(1-ethoxyethoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-5-pentanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(1-ethoxyethoxy)pentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction Reactions: The ethoxyethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethers

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Alcohols and ethers.

Elimination: Alkenes.

Oxidation: Aldehydes and carboxylic acids.

Reduction: Ethers and alcohols.

Scientific Research Applications

1-Bromo-5-(1-ethoxyethoxy)pentane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(1-ethoxyethoxy)pentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 1-bromo-5-(1-ethoxyethoxy)pentane with structurally related bromopentane derivatives, focusing on substituent effects, reactivity, and applications.

2.1. Substituent Diversity and Reactivity

Key analogues include:

Key Observations:

- Polarity and Solubility: The 1-ethoxyethoxy group imparts moderate polarity, making the compound more soluble in organic solvents like dichloromethane or ethyl acetate compared to non-polar derivatives (e.g., phenyl-substituted analogues) .

- Reactivity : Bromine at C1 enables SN2 reactions, but the electron-rich ethoxyethoxy group at C5 may slightly deactivate the alkyl bromide compared to electron-withdrawing groups (e.g., sulfonyl) .

- Stability : Acetals (1-ethoxyethoxy) are stable under basic conditions but hydrolyze in acidic media, contrasting with silyl-protected derivatives (e.g., TIPS), which require fluoride ions for deprotection .

2.3. Stability and Functional Group Compatibility

- Acid Sensitivity : The acetal group in this compound is prone to hydrolysis under acidic conditions, releasing pentane-1,5-diol. This contrasts with sulfonyl- or silyl-substituted derivatives, which are acid-stable but require specific deprotection methods .

- Thermal Stability : Bromopentane derivatives with bulky substituents (e.g., TIPS, phenyl) exhibit higher thermal stability due to reduced steric strain, whereas acetals may decompose at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.